molecular formula C18H18N2O3S B4180829 methyl 4-cyano-3-methyl-5-[(4-phenylbutanoyl)amino]-2-thiophenecarboxylate

methyl 4-cyano-3-methyl-5-[(4-phenylbutanoyl)amino]-2-thiophenecarboxylate

Cat. No.: B4180829
M. Wt: 342.4 g/mol
InChI Key: YASIHZGTMSTCRQ-UHFFFAOYSA-N
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Description

Methyl 4-cyano-3-methyl-5-[(4-phenylbutanoyl)amino]-2-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions. This particular compound is characterized by the presence of a cyano group, a methyl group, and a phenylbutanoyl amide group attached to the thiophene ring, making it a molecule of interest in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyano-3-methyl-5-[(4-phenylbutanoyl)amino]-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Amidation: The phenylbutanoyl amide group is introduced through an amidation reaction, where the thiophene derivative reacts with 4-phenylbutanoyl chloride in the presence of a base like triethylamine.

    Esterification: The final step involves esterification to form the methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-3-methyl-5-[(4-phenylbutanoyl)amino]-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

Methyl 4-cyano-3-methyl-5-[(4-phenylbutanoyl)amino]-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of methyl 4-cyano-3-methyl-5-[(4-phenylbutanoyl)amino]-2-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the amide functionality play crucial roles in binding to the active sites of target proteins, while the thiophene ring provides stability and enhances the compound’s overall bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-cyano-3-methyl-5-[(4-phenylbutanoyl)amino]-2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring.

    Methyl 4-cyano-3-methyl-5-[(4-phenylbutanoyl)amino]-2-pyrrolecarboxylate: Similar structure but with a pyrrole ring instead of a thiophene ring.

Uniqueness

Methyl 4-cyano-3-methyl-5-[(4-phenylbutanoyl)amino]-2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and stability compared to its furan and pyrrole analogs. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics.

Properties

IUPAC Name

methyl 4-cyano-3-methyl-5-(4-phenylbutanoylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12-14(11-19)17(24-16(12)18(22)23-2)20-15(21)10-6-9-13-7-4-3-5-8-13/h3-5,7-8H,6,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASIHZGTMSTCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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